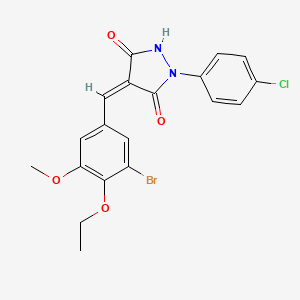
2-(2,5-dichlorophenyl)-4-(3-ethoxybenzylidene)-1,3-oxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,5-dichlorophenyl)-4-(3-ethoxybenzylidene)-1,3-oxazol-5(4H)-one, also known as DBO, is a synthetic compound that has been widely used in scientific research. DBO is a member of the oxazole family and has a unique chemical structure that makes it a valuable tool in various fields of study.
Mécanisme D'action
2-(2,5-dichlorophenyl)-4-(3-ethoxybenzylidene)-1,3-oxazol-5(4H)-one binds to the catalytic domain of PKC and inhibits its activity by preventing the phosphorylation of target proteins. The inhibition of PKC activity by 2-(2,5-dichlorophenyl)-4-(3-ethoxybenzylidene)-1,3-oxazol-5(4H)-one has been shown to induce apoptosis in cancer cells and reduce inflammation in animal models of disease. 2-(2,5-dichlorophenyl)-4-(3-ethoxybenzylidene)-1,3-oxazol-5(4H)-one has also been shown to modulate ion channel activity and neurotransmitter release in the brain, suggesting its potential as a therapeutic agent for neurological disorders.
Biochemical and Physiological Effects
2-(2,5-dichlorophenyl)-4-(3-ethoxybenzylidene)-1,3-oxazol-5(4H)-one has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, modulation of ion channel activity, and reduction of inflammation. 2-(2,5-dichlorophenyl)-4-(3-ethoxybenzylidene)-1,3-oxazol-5(4H)-one has also been shown to have antioxidant properties and protect against oxidative stress-induced damage in cells.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2,5-dichlorophenyl)-4-(3-ethoxybenzylidene)-1,3-oxazol-5(4H)-one has several advantages as a research tool, including its high potency and specificity for PKC inhibition, its ability to penetrate cell membranes and cross the blood-brain barrier, and its relatively low toxicity. However, 2-(2,5-dichlorophenyl)-4-(3-ethoxybenzylidene)-1,3-oxazol-5(4H)-one also has some limitations, such as its instability in aqueous solutions and its potential for off-target effects at high concentrations.
Orientations Futures
There are several future directions for the research of 2-(2,5-dichlorophenyl)-4-(3-ethoxybenzylidene)-1,3-oxazol-5(4H)-one. One potential application of 2-(2,5-dichlorophenyl)-4-(3-ethoxybenzylidene)-1,3-oxazol-5(4H)-one is as a therapeutic agent for cancer and neurological disorders. Further studies are needed to investigate the safety and efficacy of 2-(2,5-dichlorophenyl)-4-(3-ethoxybenzylidene)-1,3-oxazol-5(4H)-one in animal models and clinical trials. Another future direction is the development of new analogs of 2-(2,5-dichlorophenyl)-4-(3-ethoxybenzylidene)-1,3-oxazol-5(4H)-one with improved pharmacological properties, such as increased stability and specificity for PKC isoforms. Additionally, 2-(2,5-dichlorophenyl)-4-(3-ethoxybenzylidene)-1,3-oxazol-5(4H)-one can be used as a tool to investigate the role of PKC in other biological systems, such as immune function and cardiovascular function.
Conclusion
In conclusion, 2-(2,5-dichlorophenyl)-4-(3-ethoxybenzylidene)-1,3-oxazol-5(4H)-one is a synthetic compound that has been widely used in scientific research. 2-(2,5-dichlorophenyl)-4-(3-ethoxybenzylidene)-1,3-oxazol-5(4H)-one is a potent inhibitor of PKC and has various biochemical and physiological effects. 2-(2,5-dichlorophenyl)-4-(3-ethoxybenzylidene)-1,3-oxazol-5(4H)-one has several advantages as a research tool, but also has some limitations. There are several future directions for the research of 2-(2,5-dichlorophenyl)-4-(3-ethoxybenzylidene)-1,3-oxazol-5(4H)-one, including its potential as a therapeutic agent and the development of new analogs with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of 2-(2,5-dichlorophenyl)-4-(3-ethoxybenzylidene)-1,3-oxazol-5(4H)-one involves the reaction of 2,5-dichlorophenylhydrazine with 3-ethoxybenzaldehyde in the presence of acetic acid and glacial acetic acid. The resulting product is then treated with phosphorus oxychloride and triethylamine to obtain 2-(2,5-dichlorophenyl)-4-(3-ethoxybenzylidene)-1,3-oxazol-5(4H)-one. The yield of 2-(2,5-dichlorophenyl)-4-(3-ethoxybenzylidene)-1,3-oxazol-5(4H)-one can be improved by optimizing the reaction conditions, such as temperature, reaction time, and reagent ratio.
Applications De Recherche Scientifique
2-(2,5-dichlorophenyl)-4-(3-ethoxybenzylidene)-1,3-oxazol-5(4H)-one has been used in various fields of study, including medicinal chemistry, pharmacology, and neuroscience. 2-(2,5-dichlorophenyl)-4-(3-ethoxybenzylidene)-1,3-oxazol-5(4H)-one is a potent inhibitor of protein kinase C (PKC), which plays a critical role in cell signaling and regulation. PKC is involved in various physiological processes, such as cell proliferation, differentiation, and apoptosis. Therefore, 2-(2,5-dichlorophenyl)-4-(3-ethoxybenzylidene)-1,3-oxazol-5(4H)-one has been used as a tool to investigate the role of PKC in various biological systems.
Propriétés
IUPAC Name |
(4Z)-2-(2,5-dichlorophenyl)-4-[(3-ethoxyphenyl)methylidene]-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO3/c1-2-23-13-5-3-4-11(8-13)9-16-18(22)24-17(21-16)14-10-12(19)6-7-15(14)20/h3-10H,2H2,1H3/b16-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXQNNFRJWPRHFO-SXGWCWSVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C=C2C(=O)OC(=N2)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC(=C1)/C=C\2/C(=O)OC(=N2)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dichlorophenyl)-4-(3-ethoxybenzylidene)-1,3-oxazol-5(4H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(2,4-dichlorophenyl)-5-[(2,5-dimethyl-1H-indol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6084384.png)
methanol](/img/structure/B6084391.png)
![4-[acetyl(phenylsulfonyl)amino]-2-chloro-1-naphthyl acetate](/img/structure/B6084395.png)
methanone](/img/structure/B6084400.png)
methanone](/img/structure/B6084408.png)
![2-hydroxy-3-methoxybenzaldehyde [4-(3,4-dimethoxyphenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B6084411.png)
![N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B6084425.png)
![4-({[(4-hydroxy-5,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)benzoic acid](/img/structure/B6084434.png)
![2-(ethylsulfonyl)-1-(2-methoxyethyl)-5-{[2-(2-methoxyphenyl)-1-pyrrolidinyl]methyl}-1H-imidazole](/img/structure/B6084437.png)
![1-(4-fluorophenyl)-4-{[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetyl}piperazine](/img/structure/B6084449.png)

